molecular formula C10H10N2O2 B2702691 N-(4-cyanophenyl)-2-methoxyacetamide CAS No. 104703-39-1

N-(4-cyanophenyl)-2-methoxyacetamide

Cat. No.: B2702691
CAS No.: 104703-39-1
M. Wt: 190.202
InChI Key: JQEGATFWVGWGRP-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-methoxyacetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-methoxyacetamide can be achieved through several methods. One common approach involves the reaction of 4-cyanophenylamine with methyl cyanoacetate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium hydroxide or potassium carbonate.

    Substitution Reactions: Reagents like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which can exhibit significant biological activities .

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The cyano group and the methoxyacetamide moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-2-methoxyacetamide is unique due to the presence of both the cyano and methoxyacetamide groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-cyanophenyl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-7-10(13)12-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEGATFWVGWGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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